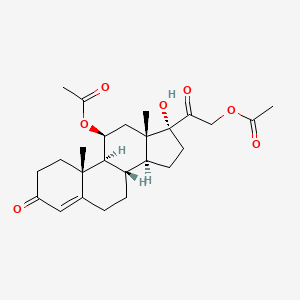

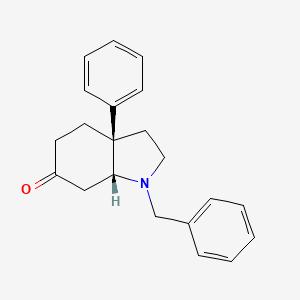

![molecular formula C14H19ClN2O3 B1435340 Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester CAS No. 1428935-49-2](/img/structure/B1435340.png)

Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester

Übersicht

Beschreibung

The compound you mentioned is a type of carbamic acid ester. Carbamic acids are organic compounds derived from carbamic acid (H2NCOOH), which is itself an unstable compound . Carbamic acid esters, such as the one you mentioned, are more stable and have various applications in industry and medicine .

Chemical Reactions Analysis

Esters, including carbamic acid esters, typically undergo hydrolysis in the presence of an acid or a base . This reaction, known as saponification when a base is used, results in the formation of a carboxylate salt and an alcohol . Other reactions of esters may depend on the specific structure of the ester .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Information about the compound’s molecular weight can be found in chemical databases . Other properties, such as melting point and boiling point, may also be available .Wissenschaftliche Forschungsanwendungen

Pharmacological Action and Prodrug Development

Carbamic acid esters have been investigated for their physostigmine-like action, showing significant physiological effects such as stimulating intestinal peristalsis and miotic activity. These compounds exhibit varying degrees of activity based on their ester groups, highlighting their potential in developing physostigmine analogues and other pharmacologically active agents (Aeschlimann & Reinert, 1931). Additionally, carbamate esters have been explored as prodrugs for dopaminergic compounds, aiming to protect parent phenols against first-pass metabolism, with N,N-disubstituted carbamates demonstrating stable and potent inhibition of cholinesterase enzymes (Hansen, Faarup, & Bundgaard, 1991).

Synthetic Methodologies and Material Science

The development of new synthetic routes and materials also benefits from the study of carbamic acid derivatives. For instance, the synthesis of tolylenediisocyanate without phosgene utilizes carbamates prepared by alkoxycarbonylation, demonstrating a phosgene-free approach to valuable isocyanates (Aso & Baba, 2003). Moreover, 1,3-dipolar cycloaddition in polymer synthesis employs bis(carbamic acid) esters to form polyadducts with flexible spacers, indicating the role of carbamic acid derivatives in creating novel polymeric materials (Vretik & Ritter, 2003).

Chiral Synthesis and Drug Development

Carbamic acid esters play a crucial role in the enantioselective synthesis of key intermediates for pharmaceuticals. The preparation of chiral synthons for HIV protease inhibitors through microbial reduction showcases the utility of these compounds in achieving high stereochemical control in drug synthesis (Patel et al., 1997). Similarly, diastereoselective microbial reduction techniques have been applied to produce high-purity chiral alcohols, essential for the synthesis of the HIV protease inhibitor Atazanavir (Patel, Chu, & Mueller, 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[[4-[(Z)-C-chloro-N-hydroxycarbonimidoyl]phenyl]methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17(4)9-10-5-7-11(8-6-10)12(15)16-19/h5-8,19H,9H2,1-4H3/b16-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMDVWHEIMROHJ-VBKFSLOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435267.png)

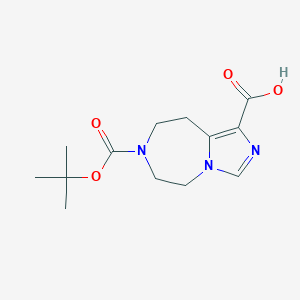

![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)

![2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435270.png)

![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)

![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)

![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)

![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)